6-Ethyl-4-hydroxyquinoline
Overview
Description
6-Ethyl-4-hydroxyquinoline is a heterocyclic compound with the molecular formula C11H11NO It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Quinolines and their derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or disrupting cellular structures .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how effectively it can reach its targets and exert its effects .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be speculated that this compound may have potential antimicrobial, anticancer, or antifungal effects .
Action Environment
The action, efficacy, and stability of 6-Ethyl-4-hydroxyquinoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .
Biochemical Analysis
Biochemical Properties
6-Ethyl-4-hydroxyquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can influence its biochemical activity . These interactions are crucial as they can affect the compound’s ability to participate in redox reactions and other biochemical processes.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the production of certain virulence factors in bacteria, thereby affecting bacterial cell function . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to a reduction in the production of virulence factors . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its biochemical activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Additionally, its distribution within tissues can affect its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Ethyl-4-hydroxyquinoline is through the Gould–Jacobs reaction. This reaction involves the condensation of an aniline derivative with ethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation steps. The reaction conditions typically include heating and the use of a base such as sodium hydroxide for hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, hydroquinolines, and quinoline N-oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Ethyl-4-hydroxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the ethyl group at the 6-position.
8-Hydroxyquinoline: Differently substituted, with the hydroxyl group at the 8-position.
2-Hydroxyquinoline: Hydroxyl group at the 2-position, leading to different chemical properties.
Uniqueness
6-Ethyl-4-hydroxyquinoline is unique due to the presence of the ethyl group at the 6-position, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKNYSZMAPLOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352226 | |
Record name | 6-Ethyl-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303121-13-3 | |
Record name | 6-Ethyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303121-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-4-hydroxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303121-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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